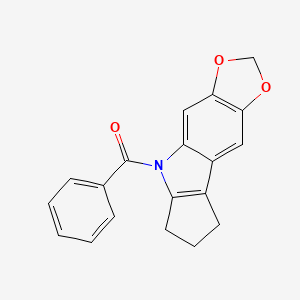

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl-

Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- (hereafter referred to as CPD-TH-Bz) is a polycyclic indole derivative characterized by a fused cyclopenta-indole core, a 1,3-dioxolo ring system, and a benzoyl substituent at the 5-position of the tetrahydroindole scaffold. The benzoyl group at C5 distinguishes it from related compounds, influencing its electronic and steric properties .

Properties

CAS No. |

50332-15-5 |

|---|---|

Molecular Formula |

C19H15NO3 |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl(phenyl)methanone |

InChI |

InChI=1S/C19H15NO3/c21-19(12-5-2-1-3-6-12)20-15-8-4-7-13(15)14-9-17-18(10-16(14)20)23-11-22-17/h1-3,5-6,9-10H,4,7-8,11H2 |

InChI Key |

PZNXHIBBQZXOPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole derivatives typically involves:

- Formation of the indole core via condensation reactions of appropriate precursors.

- Subsequent cyclization to build the fused cyclopenta and dioxolo rings.

- Introduction of the benzoyl (or substituted benzoyl) moiety via acylation.

- Optional functional group modifications such as reduction or alkylation to yield the final compound.

This multi-step approach leverages classical organic reactions adapted to the complex fused ring system.

Key Synthetic Steps

Indole Core Formation

- The indole nucleus is constructed through condensation reactions, often employing Fischer indole synthesis conditions.

- Typical reagents include substituted phenylhydrazines reacting with ketones or aldehydes under acidic conditions (e.g., sulfuric acid, acetic acid, or p-toluenesulfonic acid).

- Solvents can vary from aqueous media to alcohols or polar aprotic solvents like dimethylformamide.

- Reaction temperatures range from ambient to elevated (30–150 °C) depending on substrate reactivity.

Cyclization to Fused Rings

- The cyclopentane ring is formed by intramolecular cyclization of appropriate precursors.

- Cyclization often involves treatment of acylated intermediates with bases in polar solvents.

- This step yields the characteristic cyclopenta[b]indole framework fused with the dioxolo ring.

Acylation (Benzoylation)

- Introduction of the benzoyl group is achieved by acylation of the indole nitrogen or carbon positions.

- Acylating agents include benzoyl chloride, benzoic anhydride, or other benzoyl derivatives.

- Reaction conditions typically involve the presence of a base or acid catalyst, in solvents such as dichloromethane or tetrahydrofuran.

- The choice of acylating agent and conditions influences the substitution pattern and yield.

Reduction and Functional Group Modifications

- Reduction steps may be employed to convert intermediates such as oximes or ketones to amines or alcohols.

- Common reducing agents include borane-tetrahydrofuran complex or sodium borohydride.

- Alkylation can be performed on nitrogen atoms using alkyl halides in the presence of bases to introduce alkyl substituents if needed.

Detailed Example from Patent Literature

A representative preparation process for related cyclopenta[b]indole derivatives is described in a patent:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Acylation | Treat cyclopentaindole methylamine with acylating agent (e.g., benzoyl chloride) | Halogen leaving group (Br, Cl, I), base, polar solvent | Acylated intermediate |

| b) Cyclization | Treat acylated compound with base in polar solvent | Base (e.g., NaOH), polar solvent (e.g., DMF) | Diazabenzo[cd]cyclopenta[a]azulen-6-one compound |

| c) Reduction | Reduce cyclized compound | Reducing agent (e.g., BH3-THF) | Diazabenzo[cd]cyclopenta[a]azulene derivative |

| d) Optional alkylation | Alkylate product with alkyl halide | Alkyl halide (e.g., methyl iodide), base | Alkylated final product |

This sequence illustrates the modular nature of the synthesis, allowing variation in substituents (R groups) and functionalization.

Specific Synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl-

From commercial synthesis data, the preparation involves:

- Condensation of appropriate phenylhydrazine derivatives with ketones to form the indole core.

- Formation of the 1,3-dioxolo ring fused to the indole via cyclization reactions.

- Introduction of the benzoyl substituent at the 5-position of the tetrahydro-cyclopentaindole system using benzoyl chloride or analogous acylating agents.

- Purification and characterization to yield the final compound with molecular formula C19H14ClNO3 and molecular weight 339.8 g/mol.

Comparative Data Table of Preparation Parameters

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Indole formation | 2-bromophenylhydrazine + ketone, acid catalyst (H2SO4, AcOH), solvent (H2O, MeOH, DMF), 30–150 °C | Formation of indole core via Fischer indole synthesis | Temperature and acid choice affect yield |

| Cyclization | Base (NaOH, K2CO3), polar solvent (DMF, THF) | Formation of fused cyclopenta and dioxolo rings | Reaction time and base strength critical |

| Acylation (benzoylation) | Benzoyl chloride or benzoic anhydride, base or acid catalyst, solvent (CH2Cl2, THF) | Introduction of benzoyl group at 5-position | Control of regioselectivity important |

| Reduction | Borane-THF complex, NaBH4 | Reduction of oximes or ketones to amines or alcohols | Slow addition under inert atmosphere preferred |

| Alkylation (optional) | Alkyl halides (methyl iodide), base (K2CO3) | Alkylation of nitrogen atoms | Can modify solubility and biological activity |

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of certain groups to achieve desired chemical properties.

Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

While specific applications and case studies for "Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl-" are not detailed in the provided search results, related compounds and pathways offer some insight.

Related Compounds

- 5,6,7,8,9,10-Hexahydro-5-(p-chlorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole : This compound shares a similar structural motif with the target compound .

- 5,6,7,8-Tetrahydro-5-benzoylcyclopenta(b)-1,3-dioxolo(4,5-f)indole This is a similar compound to the query .

- A list of compounds related to dioxoloindoles is available with their CAS registry numbers .

Tryptophan–Kynurenine Metabolism and Indole Derivatives

- Indoxyl Sulfate (INS) Pathway: Tryptophan is converted to indole, then metabolized into indoxyl and subsequently INS . INS can act as both a pro-oxidant and antioxidant depending on the context and concentration . In chronic kidney disease, INS primarily acts as a pro-oxidant, promoting oxidative stress and inflammation, contributing to cardiovascular issues, and activating target genes .

Organocatalytic Asymmetric Cycloadditions of 3-Vinylindoles

- Catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides and their precursors have been performed .

- The use of chiral catalysts in these reactions allows for the creation of complex chiral molecules .

- Specific compounds synthesized via this method include (E)-6-fluoro-2-(7-phenyl-8-styryl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)-1H-indole and (E)-2-(8-styryl-7-(o-tolyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)-1H-indole . These compounds were characterized using 1H NMR and specific rotation measurements .

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

CPD-TH-Bz shares core similarities with several indole derivatives but differs in substituent patterns and ring saturation. Key comparisons include:

5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15)

- Structure : Features a benzyloxy group at C5 and a carboxylic acid at C2 of the indole ring.

- Synthesis : Synthesized via regioselective cyclization of azidocinnamate esters, with substituent position dictating regioisomer ratios (e.g., 40–45% yields for benzyloxy derivatives) .

- Key Difference : CPD-TH-Bz replaces the benzyloxy group with a benzoyl moiety and incorporates a dioxolo ring, likely enhancing lipophilicity and metabolic stability .

1,2,3,4-Tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole

- Structure: Molecular formula C₁₈H₁₇NO, featuring a 4-methoxyphenyl substituent.

- Application : Safety data emphasize handling precautions (e.g., CAS 116526-33-1), though biological roles are unspecified .

- Key Difference : CPD-TH-Bz’s benzoyl group and dioxolo ring contrast with the methoxyphenyl group, altering electronic properties (electron-withdrawing vs. electron-donating effects) .

2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives

- Structure : Difluoro-substituted dioxolo-isoindole derivatives (e.g., Syngenta’s pesticidal compounds).

- Application : Patented as pesticides, highlighting the role of halogenation in agrochemical activity .

- Key Difference : CPD-TH-Bz lacks fluorine substituents, suggesting divergent reactivity and target specificity .

Reactivity and Stability

- Benzoyl vs. Benzyloxy : The electron-withdrawing benzoyl group in CPD-TH-Bz may reduce nucleophilic reactivity at C5 compared to benzyloxy’s electron-donating effect, impacting interactions with biological targets .

- Dioxolo Ring Stability : The 1,3-dioxolo ring in CPD-TH-Bz could enhance resistance to oxidative degradation relative to simpler indole systems .

Biological Activity

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-benzoyl- is a complex organic compound that has garnered attention due to its intriguing structural features and potential biological activities. This article explores its biological activity based on diverse research findings and data.

Structural Characteristics

The compound features a unique bicyclic system combining elements from cyclopentane, dioxole, and indole frameworks. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains effectively. For instance, research indicates that it interacts with cellular targets such as enzymes or receptors, modulating their activity and influencing biological pathways involved in microbial resistance .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole. A study focusing on its derivative C2E1 revealed promising results against acute leukemia cells. The compound demonstrated:

- Induction of Apoptosis : C2E1 triggered apoptosis in leukemia cells through DNA damage and activation of apoptotic markers.

- Cell Cycle Arrest : It caused cell cycle arrest at various checkpoints.

- Inhibition of Clonogenicity : The compound significantly reduced the ability of leukemia cells to form colonies .

These findings underscore its potential as a novel therapeutic agent in cancer treatment.

The mechanisms through which Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exerts its biological effects are multifaceted:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts microtubule dynamics essential for cell division.

- Targeting Specific Pathways : The compound may interact with specific enzymes or receptors involved in oncogenic signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5H-[1,3]Dioxolo[4,5-f]indole | Contains dioxole and indole rings | Simpler structure without cyclopentane |

| 5-(p-toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Similar framework with p-toluoyl substituent | Different substituent affects biological activity |

| 5-(cyclopentylacetyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Incorporates cyclopentylacetyl group | Variation in substituents alters properties |

The unique combination of the cyclopentane unit with the dioxolo and indole moieties contributes to distinct chemical reactivity and biological profiles compared to these similar compounds .

Study on Anticancer Effects

A significant study investigated the effects of C2E1 on acute leukemia cells. The results indicated:

- Cell Viability Reduction : C2E1 significantly reduced cell viability.

- Gene Expression Changes : Alterations in gene expression related to cytoskeletal regulation were observed.

- Mechanistic Insights : The study provided insights into how C2E1 disrupts essential cellular processes crucial for leukemia cell survival .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole against various pathogens. The compound demonstrated:

- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanistic Understanding : Further research is needed to elucidate the precise mechanisms by which it exerts antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.